molecular formula C15H11FO4 B578800 6-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol CAS No. 1261919-29-2

6-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol

Cat. No.: B578800
CAS No.: 1261919-29-2
M. Wt: 274.247
InChI Key: NEKWWIBUUQWZHM-UHFFFAOYSA-N
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Description

6-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol is an organic compound that features a phenolic structure with a formyl group and a fluoro-methoxycarbonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

For example, the synthesis may start with 2-fluoro-5-methoxycarbonylphenylboronic acid and 2-bromo-6-formylphenol. The reaction conditions often include the use of a palladium catalyst such as palladium(II) acetate, a base like potassium carbonate, and a solvent such as dimethylformamide. The reaction is typically carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 6-(2-Fluoro-5-methoxycarbonylphenyl)-2-carboxyphenol.

    Reduction: 6-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxyphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

6-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the phenolic structure can participate in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methoxycarbonylphenylboronic acid: Shares the fluoro-methoxycarbonylphenyl structure but lacks the formyl group.

    2-Formylphenol: Contains the formyl group and phenolic structure but lacks the fluoro-methoxycarbonyl substituent.

Uniqueness

6-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of both the formyl and fluoro-methoxycarbonyl groups allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

methyl 4-fluoro-3-(3-formyl-2-hydroxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)9-5-6-13(16)12(7-9)11-4-2-3-10(8-17)14(11)18/h2-8,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKWWIBUUQWZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CC=CC(=C2O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685306
Record name Methyl 6-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261919-29-2
Record name Methyl 6-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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